molecular formula C13H12O6 B8195116 Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate

Cat. No.: B8195116
M. Wt: 264.23 g/mol
InChI Key: TUZNCNKIMLFQLX-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is a substituted isochromene derivative characterized by a fused bicyclic aromatic system with methoxy and ester functional groups. Isochromenes are structural isomers of coumarins, sharing a benzo-fused γ-pyrone core but differing in the orientation of the oxygen atom within the heterocyclic ring. Its synthesis typically involves cyclization reactions of substituted phthalic acid derivatives under controlled conditions. The methoxy groups at positions 6 and 7 enhance electron density in the aromatic system, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 6,7-dimethoxy-1-oxoisochromene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZNCNKIMLFQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=COC2=O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate (CAS No. 66753-79-5) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data tables.

  • Molecular Formula : C13H12O6
  • Molecular Weight : 264.23 g/mol
  • Structure : The compound features a methoxy-substituted isochromene structure that contributes to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli4 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL

The compound showed broad-spectrum activity with the lowest MIC values against E. coli and S. aureus, indicating potential as an antimicrobial agent .

2. Anti-inflammatory Activity

In vitro studies have indicated that this compound can modulate inflammatory pathways. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Treatment ConcentrationIL-6 Reduction (%)TNF-α Reduction (%)
10 µM30%25%
50 µM50%45%

These findings suggest that the compound may be beneficial in treating inflammatory diseases by inhibiting cytokine production .

3. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects.

Cell LineIC50 (µg/mL)
HCT11615.8
A54918.9
HepG222.0

The compound demonstrated significant cytotoxicity against HCT116 cells, suggesting its potential as an anticancer agent .

Case Studies

A notable case study involved the evaluation of the compound's effects in a rodent model of inflammation. The administration of this compound resulted in a marked decrease in paw edema and histological improvements in treated animals compared to controls.

Key Findings:

  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
  • Results : Significant reduction in edema (p < 0.01) and decreased inflammatory cell infiltration in tissues.

This study supports the compound's potential for therapeutic applications in inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate has shown potential in medicinal chemistry, particularly for its anti-inflammatory and antimicrobial properties.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules due to its reactive carboxylate group.

Synthesis Pathways

This compound can be synthesized through various methods involving cyclization reactions and functional group transformations. For example:

  • Cyclization Reactions : The compound can be synthesized from simpler precursors through cyclization reactions that form the isoquinoline core structure.

Example Reaction

One synthetic route involves the reaction of 6,7-dimethoxyisochromene with carboxylic acids under acidic conditions to yield the desired methyl ester .

Material Science

In material science, this compound can be explored for its potential use in polymers and coatings due to its unique structural properties.

Potential Applications

The compound's ability to form stable complexes with metal ions may allow it to be used in:

  • Catalysts : As a ligand in coordination chemistry.
  • Coatings : In developing protective coatings that require UV stability.

Comparison with Similar Compounds

Research Findings and Case Studies

Spectroscopic Differentiation
  • IR Spectroscopy : Coumarin 2 shows C=O stretches at 1695 and 1710 cm$^{-1}$, while the methyl isochromene ester would exhibit a single ester C=O stretch near 1720 cm$^{-1}$ .
  • MS Data : The molecular ion peak for coumarin 2 is at m/z 190 ([M$^+$]), whereas the methyl isochromene ester would have a higher m/z due to additional methoxy and ester groups.

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